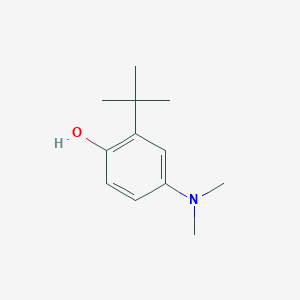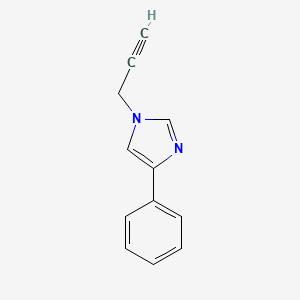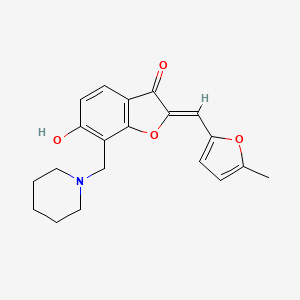
2-Tert-butyl-4-(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-(dimethylamino)phenol: is an organic compound with the molecular formula C12H19NO . It is a hindered phenolic compound known for its antioxidant properties. This compound is used in various industrial applications, particularly in stabilizing lubricant oils .
Mécanisme D'action
Target of Action
It is known that this compound is a hindered phenolic compound . Phenolic compounds are known to interact with various biological targets, including proteins and enzymes, and can influence cellular processes.
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .
Pharmacokinetics
As a phenolic compound, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a phenolic compound, it may exert antioxidant effects, which can protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Tert-butyl-4-(dimethylamino)phenol. For instance, the compound is stable under normal conditions but is sensitive to light . Furthermore, its solubility in various solvents can affect its bioavailability and distribution in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis of 2-Tert-butyl-4-(dimethylamino)phenol typically involves the condensation of phenol with 2,6-di-tert-butylphenol.
Amination Reaction: The condensation product is then reacted with dimethylamine to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and to prevent any side reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: The oxidation of this compound typically yields quinone derivatives.
Substitution Products: Depending on the substituent introduced, various substituted phenols can be obtained.
Applications De Recherche Scientifique
Chemistry:
Antioxidant: 2-Tert-butyl-4-(dimethylamino)phenol is widely used as an antioxidant in the stabilization of lubricant oils.
Biology and Medicine:
Antimicrobial Agent: This compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls and membranes.
Industry:
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound used as an antioxidant.
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
Uniqueness:
Propriétés
IUPAC Name |
2-tert-butyl-4-(dimethylamino)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-8-9(13(4)5)6-7-11(10)14/h6-8,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTQVZKOOLSGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-N-[[4-(trifluoromethyl)thiophen-2-yl]methyl]propanamide](/img/structure/B2628962.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2628963.png)



![2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628969.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2628972.png)
![Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628975.png)
